molecular formula C127H203N45O39S3 B612325 Carperitide CAS No. 89213-87-6

Carperitide

Cat. No.: B612325
CAS No.: 89213-87-6
M. Wt: 3080.5 g/mol
InChI Key: NSQLIUXCMFBZME-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Carperitide is synthesized using solid-phase peptide synthesis (SPPS) methods. One common approach involves the Fmoc (9-fluorenylmethoxycarbonyl) route, where the peptide is assembled step-by-step on a solid resin . The process includes:

Industrial Production Methods

For large-scale production, the Fmoc route is preferred due to its efficiency and high yield. The method involves:

Chemical Reactions Analysis

Types of Reactions

Carperitide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as modified peptides with specific amino acid substitutions .

Scientific Research Applications

Clinical Applications

  • Acute Heart Failure Management : Carperitide is primarily indicated for treating AHF. Its administration has been linked to improved short-term outcomes in terms of mortality and rehospitalization rates.
  • Long-Term Prognosis : Recent studies have investigated the long-term effects of this compound on patient survival rates post-AHF treatment. For instance, a study involving 1,098 patients indicated that low-dose this compound significantly reduced both cardiovascular and all-cause mortality within one year compared to higher doses or no treatment .
  • Coronary Vasodilation : Research has demonstrated that this compound enhances coronary blood flow and reduces infarct size during ischemic episodes in animal models, suggesting its potential use in acute myocardial infarction scenarios .

Study 1: Efficacy in Acute Heart Failure

A study involving 1,098 patients with AHF assessed the impact of varying doses of this compound on mortality rates. The findings showed:

  • Low-Dose this compound (0.025 μg/kg/min) : Associated with significantly lower cardiovascular mortality (hazard ratio: 0.696) compared to higher doses .
  • Very Low-Dose this compound (<0.02 μg/kg/min) : Did not show similar benefits, indicating a dose-dependent effect.

Study 2: Coronary Vasodilatory Effects

In canine models, this compound infusion resulted in:

  • Increased coronary blood flow and improved myocardial contractility.
  • Significant reduction in infarct size following induced ischemia .

Study 3: In-Hospital Mortality Concerns

Contrasting findings from another study raised concerns about this compound's safety profile:

  • An analysis revealed that treatment with this compound was linked to increased in-hospital mortality rates among AHF patients (odds ratio: 2.13), particularly in elderly populations .

Data Table: Summary of Key Findings

Study ReferencePatient PopulationDose AdministeredKey Findings
1,098 AHF PatientsLow-dose (0.025 μg/kg/min)Lower cardiovascular mortality (HR: 0.696)
Canine ModelsVariable (0.025–0.2 μg/kg/min)Increased coronary blood flow; reduced infarct size
AHF PatientsThis compound vs. ControlIncreased in-hospital mortality (OR: 2.13)

Comparison with Similar Compounds

Carperitide is often compared with other natriuretic peptides, such as:

This compound is unique due to its specific use in acute heart failure management and its potent vasodilatory and diuretic effects .

Biological Activity

Carperitide, a recombinant form of the atrial natriuretic peptide (ANP), has garnered attention for its multifaceted biological activities, particularly in cardiovascular health. This article explores the biological mechanisms, therapeutic applications, and clinical outcomes associated with this compound, supported by relevant research findings and case studies.

This compound exerts several biological effects primarily through its interaction with specific receptors and signaling pathways:

  • Vasodilation : this compound induces vasodilation by activating particulate guanylate cyclase receptors (pGC-A and pGC-B), leading to increased levels of cyclic guanosine monophosphate (cGMP) within vascular smooth muscle cells. This results in relaxation of blood vessels and reduced systemic vascular resistance .
  • Diuresis and Natriuresis : The compound promotes diuresis (increased urine production) and natriuresis (excretion of sodium in urine), which are beneficial in managing fluid overload conditions such as heart failure .
  • Cardioprotection : this compound has been shown to limit myocardial infarct size during ischemic events. It enhances coronary blood flow, which is critical for maintaining cardiac function during episodes of reduced perfusion .

Clinical Applications

This compound is primarily used in the treatment of acute decompensated heart failure (ADHF). Its clinical benefits include:

  • Reduction in Mortality Rates : Studies have demonstrated that patients receiving this compound exhibit significantly lower in-hospital and one-year all-cause mortality rates compared to those receiving standard treatments. For instance, a study indicated that the low-dose ANP group had a lower mortality rate than both very low-dose ANP and control groups over a one-year follow-up period .
  • Improvement in Heart Function : this compound administration has been associated with improved left ventricular function and reduced symptoms of heart failure, as evidenced by various clinical trials .

Research Findings

Several studies have provided insights into the efficacy and safety profile of this compound:

StudyPopulationInterventionKey Findings
J-WIND StudyPatients with acute myocardial infarctionThis compound infusionReduced infarct size and improved cardiac function
AHF Clinical TrialPatients with ADHFLow-dose vs. very low-dose this compoundLower mortality rates in low-dose group; no difference in rehospitalization rates
Vascular Regeneration StudyDiabetic mice modelThis compound injectionAccelerated blood flow recovery and increased capillary density in ischemic limbs

Case Studies

  • Acute Myocardial Infarction : In a clinical trial involving patients post-myocardial infarction, this compound was found to significantly improve coronary blood flow and reduce metabolic dysfunction during ischemia. The study highlighted its potential as a cardioprotective agent by limiting infarct size through enhanced nitric oxide signaling pathways .
  • Heart Failure Management : A cohort study assessed the long-term outcomes of heart failure patients treated with this compound. Results indicated that those receiving this compound experienced better functional capacity and quality of life metrics compared to controls, supporting its role as an adjunct therapy for heart failure management .

Properties

CAS No.

89213-87-6

Molecular Formula

C127H203N45O39S3

Molecular Weight

3080.5 g/mol

IUPAC Name

2-[[2-[[2-[[2-[[4-amino-2-[[52-[[2-[[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-19-(3-amino-3-oxopropyl)-49-benzyl-28-butan-2-yl-31,40-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16-(hydroxymethyl)-22-methyl-10-(2-methylpropyl)-37-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C127H203N45O39S3/c1-9-64(6)99-121(209)150-52-94(182)151-65(7)100(188)155-76(34-35-91(129)179)109(197)167-85(56-174)104(192)149-53-96(184)153-78(43-62(2)3)102(190)148-54-97(185)154-89(119(207)164-82(48-92(130)180)114(202)169-86(57-175)116(204)163-81(46-67-23-14-11-15-24-67)113(201)158-73(27-18-39-143-125(135)136)107(195)166-84(122(210)211)47-68-30-32-69(178)33-31-68)60-213-214-61-90(171-118(206)88(59-177)170-117(205)87(58-176)168-108(196)74(28-19-40-144-126(137)138)156-106(194)72(26-17-38-142-124(133)134)157-112(200)79(44-63(4)5)161-101(189)70(128)55-173)120(208)162-80(45-66-21-12-10-13-22-66)103(191)147-50-93(181)146-51-95(183)152-71(25-16-37-141-123(131)132)105(193)160-77(36-42-212-8)110(198)165-83(49-98(186)187)115(203)159-75(111(199)172-99)29-20-41-145-127(139)140/h10-15,21-24,30-33,62-65,70-90,99,173-178H,9,16-20,25-29,34-61,128H2,1-8H3,(H2,129,179)(H2,130,180)(H,146,181)(H,147,191)(H,148,190)(H,149,192)(H,150,209)(H,151,182)(H,152,183)(H,153,184)(H,154,185)(H,155,188)(H,156,194)(H,157,200)(H,158,201)(H,159,203)(H,160,193)(H,161,189)(H,162,208)(H,163,204)(H,164,207)(H,165,198)(H,166,195)(H,167,197)(H,168,196)(H,169,202)(H,170,205)(H,171,206)(H,172,199)(H,186,187)(H,210,211)(H4,131,132,141)(H4,133,134,142)(H4,135,136,143)(H4,137,138,144)(H4,139,140,145)

InChI Key

NSQLIUXCMFBZME-UHFFFAOYSA-N

SMILES

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CO)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C

Canonical SMILES

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CO)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C

Purity

98%

sequence

Ser-Leu-Arg-Arg-Ser-Ser-Cys-Phe-Gly-Gly-Arg-Met-Asp-Arg-Ile-Gly-Ala-Gln-Ser-Gly-Leu-Gly-Cys-Asn-Ser-Phe-Arg-Tyr (Disulfide bridge: Cys7-Cys23)

Origin of Product

United States
Customer
Q & A

Q1: How does carperitide exert its therapeutic effects?

A: this compound binds to specific receptors, primarily natriuretic peptide receptor-A (NPR-A), located on various cells throughout the body, including vascular smooth muscle cells, cardiac myocytes, and renal cells [, ]. This binding activates the enzyme guanylate cyclase, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP) levels. cGMP, in turn, initiates a cascade of downstream effects:

  • Vasodilation: Relaxation of blood vessels, reducing preload and afterload on the heart. [, , ]
  • Natriuresis and Diuresis: Promotes sodium and water excretion by the kidneys, reducing fluid overload. [, ]
  • Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS): Decreases the production of hormones that contribute to vasoconstriction and fluid retention. [, , ]
  • Anti-proliferative Effects: May inhibit the growth of cardiac fibroblasts, potentially limiting cardiac remodeling. []

Q2: What is the molecular formula and weight of this compound?

A2: this compound (α-human atrial natriuretic polypeptide) has the molecular formula C141H205N55O46S2 and a molecular weight of 3,465.72 g/mol.

Q3: Are there any publicly available spectroscopic data for this compound?

A3: The provided research papers do not include detailed spectroscopic data for this compound.

Q4: The provided research focuses on the therapeutic aspects of this compound. Are there studies exploring its material compatibility, stability, or catalytic properties outside of a biological context?

A4: The provided research articles primarily focus on the clinical applications and biological effects of this compound. Therefore, information regarding its material compatibility, stability in non-biological environments, or potential catalytic properties is not covered in these studies.

Q5: Have computational chemistry techniques been applied to study this compound? What insights have they provided?

A5: The provided research does not delve into detailed computational chemistry studies on this compound. Information about simulations, QSAR models, or the impact of structural modifications on its activity and selectivity is not included. Similarly, details about this compound's formulation strategies to enhance its stability, solubility, or bioavailability are not discussed.

Q6: How is this compound administered, and what is its typical elimination half-life?

A: this compound is typically administered intravenously [, , , ]. Its elimination half-life is relatively short, ranging from approximately 20 to 30 minutes []. This short half-life necessitates continuous infusion to maintain therapeutic levels.

Q7: What factors influence the PK/PD profile of this compound?

A7: Factors influencing the PK/PD of this compound include:

  • Renal Function: this compound clearance is reduced in patients with renal impairment, requiring dose adjustments [, ].
  • Continuous Venovenous Hemofiltration (CVVHF): CVVHF can remove this compound from the blood, potentially influencing its therapeutic effects and requiring careful monitoring [].

Q8: What are the primary in vitro and in vivo models used to study this compound's efficacy?

A8: Researchers employ various models to investigate this compound's efficacy:

  • In vitro Studies: Cultured neonatal rat cardiomyocytes have been used to study this compound's direct antioxidant effects on the heart [].
  • Animal Models: Studies using dogs with experimentally induced heart failure [, , , , , ] and rats with heart failure after autoimmune myocarditis [] have provided insights into this compound's hemodynamic, renal, and anti-remodeling effects.

Q9: What clinical trials have been conducted to evaluate this compound's efficacy?

A9: Several clinical trials have assessed this compound in various clinical scenarios:

  • PROTECT Multicenter Randomized Controlled Study: This study demonstrated that low-dose this compound infusion improved long-term prognosis in patients with acute decompensated heart failure (ADHF) [].
  • Nihon University Working Group Study of Low-Dose HANP Infusion Therapy During Cardiac Surgery Trial for Postoperative Atrial Fibrillation: This trial found that perioperative this compound infusion significantly reduced the occurrence of postoperative atrial fibrillation [, ].
  • COMPASS Study: This prospective observational study indicated that this compound monotherapy was effective in treating acute heart failure syndromes (AHFS) in patients with preserved blood pressure [].

Q10: Are there known mechanisms of resistance to this compound?

A: Although long-term this compound infusion may lead to attenuated beneficial effects on neurohumoral factors, potentially due to receptor down-regulation [], specific resistance mechanisms to this compound are not explicitly discussed in the provided research. Information on cross-resistance with other compounds is also not available.

Q11: What are the known toxicological and safety concerns associated with this compound?

A11: While this compound is generally considered safe and well-tolerated, potential adverse effects, primarily related to its vasodilatory properties, have been reported. These include:

  • Hypotension: A common side effect, particularly in patients with pre-existing low blood pressure or receiving high doses of this compound [, , , ].
  • Worsening Renal Function: Although this compound possesses renal-protective properties, some studies suggest it might increase the risk of worsening renal function in specific patient populations, particularly those with pre-existing renal impairment or experiencing hypotension during treatment [, , , ].

Q12: The provided research emphasizes this compound's systemic effects. Are there ongoing studies exploring targeted drug delivery approaches for this compound?

A12: The research papers primarily focus on the systemic administration and effects of this compound. Specific strategies for targeted drug delivery are not addressed in these studies. Information on biomarkers for predicting efficacy, monitoring treatment response, or identifying adverse effects is also limited. Similarly, the research does not elaborate on the analytical methods used to characterize, quantify, or monitor this compound.

Q13: Is there research available on the environmental impact and degradation of this compound?

A13: The provided scientific literature primarily focuses on the clinical applications of this compound. Consequently, details regarding its environmental impact, degradation pathways, and potential ecotoxicological effects are not covered in these studies. Similarly, information on its dissolution, solubility in various media, and analytical method validation for quality control is not discussed.

Q14: What are some alternatives to this compound for treating heart failure?

A14: Several alternative treatments exist for managing heart failure, including:

  • Other Natriuretic Peptides: Nesiritide, another recombinant human BNP, offers similar hemodynamic effects [].
  • Loop Diuretics: Furosemide is often used in conjunction with this compound to enhance diuresis [].
  • Vasodilators: Nitroglycerin and sodium nitroprusside can provide vasodilatory effects [].
  • Positive Inotropes: Dobutamine improves cardiac contractility [].

Q15: What is the historical context of this compound's development, and what are some future directions for research?

A15: The development of this compound stemmed from the discovery and characterization of ANP and its beneficial effects in heart failure. Future research could explore:

  • Personalized medicine approaches: Identifying biomarkers that predict this compound response and guide treatment decisions [, ].

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